4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid
Description
4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid (CAS: 153039-17-9) is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a phenyl group substituted at the fourth position of a 2,2-dimethyl-butyric acid backbone. The Boc group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes, particularly under basic or nucleophilic conditions. The 2,2-dimethyl substitution on the butyric acid chain introduces steric hindrance, which may influence solubility, crystallization behavior, and resistance to enzymatic degradation. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where controlled deprotection (e.g., via trifluoroacetic acid) is required .
Properties
IUPAC Name |
2,2-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-13-8-6-12(7-9-13)10-11-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZUBOLNQJAFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid typically involves multiple steps, starting with the preparation of the tert-butoxycarbonyl (Boc) protected amineCommon reagents used in these reactions include tert-butyl chloroformate, phenylboronic acid, and various catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Synthetic Preparation of the Boc-Protected Amine
The Boc group is introduced via reaction with O-tertiary-butyl S-phenyl thiocarbonate under basic conditions. Key parameters include:
For example, L-phenylalanine derivatives are Boc-protected using this method to achieve >90% yields after recrystallization .
Hydrogenation Reactions
The compound’s α,β-unsaturated ester analogs undergo stereocontrolled hydrogenation. A key intermediate, (S)-4-(t-butoxycarbonylamino)-5-(biphenyl-4-yl)-pentenoic acid ethyl ester, is hydrogenated using:
| Catalyst | Selectivity/Outcome | Source |
|---|---|---|
| Palladium on charcoal | 80:20 diastereomeric excess (d.e.) | |
| H₂ pressure | Ambient to 50 psi |
This reaction selectively reduces the double bond while preserving stereochemistry, yielding (S)-4-(t-Boc-amino)-5-(biphenyl-4-yl)-pentanoic acid ethyl ester .
Boc Deprotection and Functionalization
The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), exposing the free amine for further reactions. Subsequent functionalization pathways include:
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Amide Formation : Reacting the deprotected amine with activated carboxylic acids (e.g., using PyBOP) to form peptide bonds .
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Phosphonate Derivatives : Condensation with phosphonates to generate bioactive analogs, as seen in γ-aminophosphonate syntheses .
Carboxylic Acid Reactivity
The 2,2-dimethyl-butyric acid group participates in esterification and hydrolysis:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Esterification | Ethanol/H⁺, reflux | Ethyl ester derivative | |
| Hydrolysis | NaOH/H₂O, 60°C | Regeneration of carboxylic acid |
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
The compound has been investigated for its potential as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .
2. Peptide Synthesis:
4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid is utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is commonly employed to protect amines during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions . This application is crucial in developing complex peptide-based drugs.
Materials Science
1. Polymer Chemistry:
The compound can be used to create polymers with specific properties. By incorporating it into polymer matrices, researchers can tailor the mechanical and thermal properties of materials for applications in drug delivery systems and biodegradable plastics . The ability to modify the polymer backbone with such compounds enhances compatibility with biological systems.
2. Nanomaterials:
In nanotechnology, derivatives of this compound have been explored for their potential use in creating nanocarriers for drug delivery. The functional groups allow for conjugation with various targeting ligands, improving the specificity of drug delivery systems to target cells or tissues .
Biological Research
1. Enzyme Inhibition Studies:
Research has shown that certain derivatives of this compound can act as enzyme inhibitors. This property is significant in studying metabolic pathways and could lead to the development of new therapeutic agents targeting specific enzymes involved in disease processes .
2. Cell Culture Applications:
The compound's derivatives have been tested in cell culture environments to assess their effects on cellular behavior. Studies indicate that these compounds can modulate cell proliferation and differentiation, which is useful in regenerative medicine and tissue engineering .
Mechanism of Action
The mechanism of action of 4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of 4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid and analogous compounds:
Key Comparative Analysis
- Protecting Groups: The Boc group (tert-butoxycarbonyl) in the main compound and the ester derivative (CAS 284043-14-7) offers stability under basic conditions but is cleaved under strong acids (e.g., HCl in dioxane or TFA). In contrast, the Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) in the analog (C21H23NO4) is base-labile, enabling orthogonal deprotection strategies in multi-step syntheses .
Backbone Modifications :
- The 2,2-dimethyl substitution in both the main compound and its Fmoc analog enhances conformational rigidity, which may reduce enzymatic degradation in biological systems. This feature is absent in the ester derivative (CAS 284043-14-7), which instead incorporates a flexible ester linkage and aromatic hydroxy/methoxy groups, likely altering solubility and bioavailability .
- Applications: The main compound’s acid-labile protection makes it suitable for peptide synthesis where Boc strategies are preferred. The Fmoc analog is favored in solid-phase synthesis due to its compatibility with automated protocols . The ester derivative (CAS 284043-14-7), with its phenolic and methoxy substituents, may serve as a prodrug or conjugate for targeted drug delivery, leveraging its polarity for improved tissue penetration .
Physicochemical Properties
- Molecular Weight : The main compound (307.38 g/mol) is lighter than the Fmoc analog (353.42 g/mol) and the ester derivative (397.43 g/mol), suggesting differences in diffusion rates and membrane permeability.
- Solubility: The ester derivative’s phenolic and methoxy groups likely increase water solubility compared to the hydrophobic Boc- and Fmoc-protected analogs.
Research Findings and Implications
- Synthetic Utility: The Boc-protected compound (CAS 153039-17-9) is preferred in acid-driven deprotection workflows, while the Fmoc analog (C21H23NO4) dominates solid-phase peptide synthesis due to its compatibility with mild basic conditions .
- Biological Stability : The 2,2-dimethyl substitution in both the Boc and Fmoc analogs may confer resistance to proteolytic cleavage, making them attractive for peptidomimetic drug design.
Biological Activity
4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid, also known by its CAS number 1398047-46-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 307.4 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is significant for its biological interactions and stability in various environments .
The primary biological activity of this compound is linked to its role as an inhibitor of neutral endopeptidase (NEP), an enzyme involved in the degradation of various peptides. NEP inhibitors are useful in treating cardiovascular disorders such as hypertension and heart failure by increasing the levels of natriuretic peptides .
Table 1: Summary of Biological Activities
Therapeutic Applications
The inhibition of NEP has been linked to several therapeutic benefits, particularly in cardiovascular health. By preventing the breakdown of beneficial peptides, these inhibitors can help manage conditions such as:
- Hypertension : By promoting vasodilation through increased peptide levels.
- Heart Failure : Enhancing cardiac output and reducing fluid overload.
Case Studies
- Cancer Research : A study demonstrated that compounds similar to this compound could induce multipolar mitotic spindles in cancer cells with amplified centrosomes. This effect leads to increased cell death due to aberrant cell division, highlighting its potential as an anti-cancer agent .
- Cardiovascular Studies : Research indicates that NEP inhibitors can significantly improve outcomes in patients with heart failure by promoting diuresis and reducing cardiac workload. The compound's ability to inhibit NEP suggests it could be developed further for clinical applications in treating heart-related conditions .
Research Findings
Recent findings have shown that compounds with similar structures exhibit varying degrees of potency against NEP and other enzymes. For instance, modifications to the side chains and functional groups can enhance selectivity and efficacy against specific targets within the body.
Stability and Pharmacokinetics
The stability of this compound has been assessed through plasma stability assays, indicating a half-life that supports prolonged therapeutic effects when administered .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Half-life | Approximately 215 min |
| Bioavailability | Under investigation |
Q & A
Q. Basic
- Temperature : Store at room temperature (20–25°C) in sealed, desiccated containers to prevent hydrolysis of the Boc group .
- Solubility : Dissolve in anhydrous DMSO or DCM for long-term stock solutions; avoid aqueous buffers unless immediately used .
How does the 2,2-dimethyl-butyric acid moiety influence derivatization reactions?
Advanced
The steric bulk of the geminal dimethyl group:
- Reactivity Modulation : Hinders nucleophilic attacks at the β-carbon, directing reactions (e.g., amidation) preferentially to the carboxylic acid .
- Conformational Effects : Restricts rotation in the butyric acid chain, potentially stabilizing specific conformers in protein-ligand interactions (relevant in drug design) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
